molecular formula C4H10NO4P B1251265 [(S)-1-acetamidoethyl]phosphonic acid

[(S)-1-acetamidoethyl]phosphonic acid

Cat. No.: B1251265
M. Wt: 167.1 g/mol
InChI Key: OWNNFWRGXJDEEX-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(S)-1-Acetamidoethyl]phosphonic acid (CHEBI:134099) is a chiral organophosphorus compound with the molecular formula C 4 H 9 NO 4 P and a molecular weight of 166.093 g/mol . It is characterized by a phosphonic acid group bonded to a carbon atom, creating a highly stable P–C bond that is resistant to enzymatic hydrolysis compared to the P–O bond in phosphate esters . This compound is listed in metabolic databases such as MetaNetX (MNXM162913) and MetaCyc (CPD-19240), indicating its relevance in biochemical pathway research . Phosphonic acids are of significant research value due to their structural analogy to naturally occurring phosphate esters and carboxylic acids. This similarity allows them to act as potent enzyme inhibitors by mimicking transition states or substrate intermediates . For instance, they can inhibit enzymes involved in nutrient acquisition or metabolic regulation. Furthermore, this compound has been identified as a co-metabolite associated with various fungal species, including Talaromyces and Blastomyces , suggesting a role in microbial metabolism or host-microbe interactions . The presence of the phosphonic acid group, which is ionized in aqueous solution, also enhances water solubility, making it suitable for studies in physiological buffers . Researchers value this compound for probing biological pathways, developing enzyme inhibitors, and studying the role of stable phosphonate analogues in cellular processes. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C4H10NO4P

Molecular Weight

167.1 g/mol

IUPAC Name

[(1S)-1-acetamidoethyl]phosphonic acid

InChI

InChI=1S/C4H10NO4P/c1-3(6)5-4(2)10(7,8)9/h4H,1-2H3,(H,5,6)(H2,7,8,9)/t4-/m0/s1

InChI Key

OWNNFWRGXJDEEX-BYPYZUCNSA-N

Isomeric SMILES

C[C@@H](NC(=O)C)P(=O)(O)O

Canonical SMILES

CC(NC(=O)C)P(=O)(O)O

Origin of Product

United States

Advanced Synthetic Methodologies and Stereochemical Control

Asymmetric Synthesis of [(S)-1-Acetamidoethyl]phosphonic Acid

The creation of the chiral center in α-aminophosphonates like this compound is achieved through various asymmetric synthesis protocols. These methods can be broadly categorized into diastereoselective and enantioselective approaches, often employing chiral auxiliaries or catalysts to direct the stereochemical outcome. researchgate.netchim.it

Diastereoselective strategies involve the reaction of a prochiral substrate with a chiral reagent or the coupling of two chiral fragments, where one of the reactants acts as a chiral auxiliary. A common method is the nucleophilic addition of a phosphorus-containing nucleophile to a chiral imine or its equivalent. acs.orgacs.org

One established diastereoselective protocol utilizes the addition of lithium diethyl phosphite (B83602) to chiral imines derived from α-phenyl-substituted amines. The inherent chirality of the imine directs the approach of the phosphite nucleophile, leading to the formation of diastereomeric α-aminophosphonates. acs.org For instance, imines formed from chelating amino ethers can coordinate with Lewis acids to create a rigid, cyclic structure, enhancing diastereofacial selectivity during the addition of the phosphite. acs.orgacs.org

Another powerful diastereoselective method uses a chiral auxiliary attached directly to the phosphorus atom. For example, H-phosphonates derived from the chiral diol (R,R)-TADDOL can be used. chim.itrsc.org The hydrophosphonylation of an imine with a TADDOL-derived H-phosphonate generates a mixture of diastereomers. The C2-symmetry of the TADDOL auxiliary prevents the formation of a new stereocenter at the phosphorus atom, simplifying the analysis of the reaction's diastereoselectivity. chim.it Subsequent separation of the major diastereomer and cleavage of the chiral auxiliary yields the enantiomerically pure α-aminophosphonic acid. chim.itrsc.org

Research has also explored the diastereoselective synthesis of α-aminoalkylphosphonic acid derivatives using Betti base-derived naphthoxazines. The reaction of triethyl phosphite with these chiral heterocyclic compounds in the presence of halotrimethylsilanes yields diastereomeric α-aminoalkylphosphonates, with the diastereomeric excess being influenced by reaction temperature and the specific silyl (B83357) halide used. core.ac.uk

Table 1: Examples of Diastereoselective Synthesis Approaches

Chiral SourceElectrophilePhosphorus NucleophileKey FeaturesResulting Diastereomeric Ratio (d.r.)
Chiral IminesChelating Imines (e.g., from α-phenylethylamine)Lithium Dialkyl PhosphiteLewis acid promotion creates a rigid cyclic intermediate, enhancing facial selectivity. acs.orgHigh d.r. reported. acs.org
Chiral AuxiliaryAldimines(R,R)-TADDOL derived H-phosphonateC2-symmetric auxiliary simplifies stereochemical outcome; requires separation of diastereomers. chim.itGood to excellent d.r. achievable. rsc.org
Chiral Heterocycles3-Alkyl-1-phenylnaphthoxazinesTriethyl PhosphiteReaction promoted by halotrimethylsilanes; diastereoselectivity is temperature-dependent. core.ac.ukModerate to high d.r. observed. core.ac.uk

Enantioselective synthesis involves the use of a chiral catalyst to control the stereochemical outcome of a reaction between achiral starting materials. This approach is often more atom-economical than using stoichiometric chiral auxiliaries. The hydrophosphonylation of imines (the aza-Pudovik reaction) is a key reaction that has been rendered enantioselective through organocatalysis and metal-complex catalysis. mdpi.comnih.gov

Chiral Brønsted acids, such as those derived from BINOL (1,1'-bi-2-naphthol), have emerged as powerful catalysts for the asymmetric addition of dialkyl phosphites to imines. mdpi.comsigmaaldrich.com These catalysts can activate the imine through hydrogen bonding, creating a chiral environment that directs the nucleophilic attack of the phosphite. Similarly, chiral phosphoric acids have been used to catalyze the Friedel-Crafts-type addition of nucleophiles like indoles to stable imino phosphonates, yielding chiral α-amino phosphonic acid derivatives with high enantioselectivity. nih.gov

Organocatalysts based on Cinchona alkaloids have also proven effective. Quinine or hydroquinine-derived quaternary ammonium (B1175870) salts can catalyze the α-amidoalkylation of dimethyl phosphite with 1-(N-acylamino)alkyltriphenylphosphonium salts, providing enantiomerically enriched α-aminophosphonates in high yields and with excellent enantiomeric excess (ee). nih.gov This method transforms N-protected α-amino acids into their phosphonic acid analogs. nih.gov

Table 2: Enantioselective Catalytic Systems for α-Aminophosphonate Synthesis

Catalyst TypeReactionSubstratesCatalyst Loading (mol%)Achieved Enantiomeric Excess (ee)
Chiral Brønsted AcidHydrophosphonylation of IminesAchiral imines, dialkyl phosphites10Up to 90.6% mdpi.com
Chiral Phosphoric AcidFriedel-Crafts additionN-o-nitrophenylsulfenyl (Nps) imino phosphonate (B1237965), indoles/pyrroles1-5High ee reported. nih.gov
Cinchona Alkaloid Derivativeα-Amidoalkylation1-(N-acylamino)alkyltriphenylphosphonium salts, dimethyl phosphite5Up to 92% nih.gov
Chiral Bis(imidazoline)-Zinc(II)Kabachnik-Fields ReactionAldehydes, amines, phosphitesNot specifiedHigh ee reported. nih.gov

Combining the principles of chiral auxiliaries and catalysis offers robust pathways to stereochemically defined α-aminophosphonates. In these syntheses, the stereochemical outcome is dictated either by a covalently bound chiral group that is later removed or by a chiral catalyst that is regenerated during the reaction cycle. researchgate.netresearchgate.net

The use of chiral auxiliaries is a well-established strategy. For example, chiral sulfinimines have been used in the asymmetric synthesis of enantiomeric aminophosphonic acids. acs.org Another approach involves the alkylation of a chiral Schiff base derived from the condensation of (+)-ketopinic acid and diethyl aminomethylphosphonate, which yields (S)-α-amino-α-alkyl phosphonates with high enantiomeric excesses after hydrolysis. capes.gov.br

Catalyst-controlled syntheses represent the forefront of asymmetric methodology. researchgate.net The phosphonate group itself can act as a directing group in rhodium-catalyzed asymmetric hydroboration reactions, enabling the synthesis of chiral tertiary boronic esters which are versatile intermediates. nih.gov While this specific reaction functionalizes the carbon backbone, it highlights the coordinating ability of the phosphonate moiety in asymmetric catalysis.

More directly, chiral catalysts are employed in the key C-P bond-forming step. Asymmetric metal complex catalysis, using transition metals with chiral ligands like PAMP, DIPAMP, and CHIRAPHOS, is widely applied in the synthesis of C-chiral phosphonates. mdpi.comnih.gov These catalytic systems are effective for various reactions, including the phospha-Mannich reaction, which is one of the most convenient methods for preparing chiral α-aminoalkylphosphonates. researchgate.netmdpi.com

Derivatization Strategies for Analog Development

The development of analogs of this compound is crucial for structure-activity relationship (SAR) studies and the discovery of compounds with improved properties. Derivatization strategies typically focus on modifying the N-acetyl group or transforming the phosphonate moiety.

Modification of the N-Acetyl Group

The N-acetyl group is a key structural feature that can be modified to modulate the biological and physicochemical properties of the parent compound. In nature, N-acetylation is a critical step in the biosynthesis of the phosphonate antibiotic phosphinothricin (B1261767) (PTT), where the enzyme phosphinothricin acetyl-transferase N-acetylates the precursor demethylphosphinothricin. nih.gov This biological precedent underscores the importance of the N-acyl group.

In synthetic chemistry, modifying this group is a straightforward strategy for analog development. Starting from the corresponding (S)-(1-aminoethyl)phosphonic acid, a variety of acylating agents can be used to introduce different N-acyl groups. This can be achieved through standard amide bond formation reactions, for example, by reacting the amino group with various acid chlorides or activated esters. The choice of the acyl group can influence factors such as lipophilicity, hydrogen bonding capacity, and metabolic stability. For analytical purposes, amino acids are often converted to their N-acetyl methyl ester derivatives for analysis by gas chromatography, a process involving esterification and N-acetylation that demonstrates the chemical accessibility of these functional groups. nih.gov

Phosphonate Moiety Transformations

The phosphonate group is a cornerstone of the molecule's identity as an amino acid analog and is ripe for chemical modification to produce a diverse range of derivatives. frontiersin.org These transformations are often aimed at creating prodrugs or exploring bioisosteric replacements.

A primary modification is the esterification of the phosphonic acid to form phosphonate diesters. This transformation masks the two acidic protons, converting the charged species into a more lipophilic, neutral molecule. Such esterification is a common prodrug strategy to improve cell membrane permeability. nih.gov The synthesis of these esters can be achieved through reactions with alcohols under various conditions or via the Michaelis-Arbuzov reaction, which forms a C-P bond and directly yields a phosphonate ester. researchgate.netmdpi.com

Further transformations can lead to different phosphorus-based functional groups. For example, phosphonates can be converted to phosphinic acids (R-PO(OH)-R'), which are also considered valuable amino acid mimics. researchgate.net One-pot synthetic methods have been developed for the preparation of phosphinates and phosphonates from phosphoryl chloride by carefully selecting the organometallic reagent (Grignard vs. organozinc). researchgate.net Additionally, hydroxymethylene-(phosphinyl)phosphonates (HMPPs) have been synthesized as analogs of bisphosphonates, showcasing the possibility of creating more complex phosphorus-containing structures from phosphonate precursors. nih.gov

Table 3: Common Transformations of the Phosphonate Moiety

TransformationReagents/ReactionResulting Functional GroupPurpose/Application
EsterificationAlcohols, coupling agents; or Michaelis-Arbuzov reactionPhosphonate ester (R-P(O)(OR')2)Prodrug design, increased lipophilicity. nih.govresearchgate.net
HydrolysisAcid or base; or TMSBr followed by alcoholysisPhosphonic acid (R-P(O)(OH)2)Deprotection of phosphonate esters to yield the active acid. researchgate.net
Conversion to PhosphinateGrignard reagents on phosphonates with chiral auxiliariesPhosphinate (R-P(O)(OR')R'')Bioisosteric replacement, SAR studies. researchgate.net
Formation of HMPPsAcyl chloride, trimethylphosphite, silylated phosphoniteHydroxymethylene-(phosphinyl)phosphonateSynthesis of bisphosphonate analogs. nih.gov

Synthesis of Stereoisomeric and Diastereomeric Analogues

The synthesis of stereoisomeric and diastereomeric analogues of α-aminophosphonic acids is a significant area of research, driven by the understanding that the biological activity of these compounds is often highly dependent on their stereochemistry. A variety of strategies have been developed to achieve high levels of stereocontrol.

One common approach involves the use of chiral auxiliaries. For instance, a diastereoselective synthesis of α-aminophosphonates has been developed using a chiral imine derived from (R)- or (S)-1-(α-aminobenzyl)-2-naphthol (Betti base). tandfonline.com The reaction of this chiral imine with trialkyl phosphites in the presence of trifluoroacetic acid leads to the formation of α-aminophosphonates with good diastereoselectivity. The major diastereomer can often be separated by crystallization, and subsequent cleavage of the auxiliary yields the enantiopure α-aminophosphonic acid. tandfonline.com

Chiral Brønsted acids have also emerged as powerful catalysts for the enantioselective synthesis of α-aminophosphonates. acs.org For example, a cyclic phosphoric acid derivative from (R)-BINOL has been used to catalyze the hydrophosphonylation of aldimines with diisopropyl phosphite, affording α-amino phosphonates with high enantioselectivity. acs.org These catalysts can also be applied in diastereoselective spiroketalizations, demonstrating their versatility in controlling stereochemistry. nih.gov

Phase-transfer catalysis offers another route to stereoisomerically enriched β-branched α-amino acids, which are structurally related to the target compound. organic-chemistry.org The alkylation of a glycinate (B8599266) Schiff base with racemic secondary alkyl halides, catalyzed by a chiral quaternary ammonium bromide in the presence of 18-crown-6, can proceed with excellent syn- and enantioselectivities. organic-chemistry.org Furthermore, the resulting alkylation product can be selectively converted to the corresponding anti isomer, providing access to all possible stereoisomers. organic-chemistry.org

The separation of stereoisomers is also a crucial aspect of obtaining pure compounds. A stereoselective nonaqueous capillary electrophoresis (CE) method has been developed for the simultaneous separation of the enantiomers and diastereomers of 1-amino-2-hydroxypropane phosphonic acid and its β-analogue. nih.gov This method utilizes a chiral ion-pair agent, O-(tert-butylcarbamoyl) quinine, and allows for the baseline separation of all eight stereoisomers after derivatization. nih.gov

Method Key Reagents/Catalysts Stereochemical Outcome Reference
Chiral Auxiliary(R)- or (S)-1-(α-aminobenzyl)-2-naphthol (Betti base), trialkyl phosphites, trifluoroacetic acidDiastereoselective synthesis of α-aminophosphonates. tandfonline.com
Chiral Brønsted Acid Catalysis(R)-BINOL-derived phosphoric acid, diisopropyl phosphiteEnantioselective hydrophosphonylation of aldimines. acs.org
Phase-Transfer CatalysisChiral quaternary ammonium bromide, 18-crown-6Syn- and enantioselective alkylation of glycinate Schiff base. organic-chemistry.org
Capillary ElectrophoresisO-(tert-butylcarbamoyl) quinineSeparation of enantiomers and diastereomers. nih.gov

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Synthetic Research

The unambiguous determination of the structure and purity of synthesized compounds is paramount. A suite of advanced analytical techniques is employed for this purpose, providing detailed insights into the molecular architecture and stereochemistry of novel analogues of this compound.

High-Resolution Mass Spectrometry for Novel Analog Characterization

High-resolution mass spectrometry (HRMS) is an indispensable tool for the characterization of novel α-aminophosphonic acid analogues. nih.gov It provides highly accurate mass measurements, which allow for the determination of the elemental composition of a molecule with a high degree of confidence. This is crucial for confirming the identity of newly synthesized compounds.

Moreover, mass spectrometry can be used for the enantiodiscrimination of chiral α-aminophosphonic acids. nih.gov By forming diastereomeric cluster ions with a chiral reference compound and a metal ion (e.g., Li+, Na+, K+) in the gas phase via electrospray ionization (ESI), it is possible to distinguish between enantiomers. The collision-induced dissociation (CID) of these diastereomeric complexes results in different fragmentation patterns, with the abundance ratios of specific fragment ions being dependent on the configuration of the analyte. nih.gov This technique, coupled with molecular mechanics calculations, provides a powerful method for assigning the absolute configuration of chiral α-aminophosphonic acids. nih.gov The combination of ultra-performance liquid chromatography with ion-mobility high-resolution mass spectrometry (UPLC-IM-HRMS) has also been shown to be effective in characterizing chiral amino acids, a methodology that is applicable to their phosphonic acid counterparts. proquest.com

Technique Application Key Findings Reference
ESI-MS/MSEnantiodiscrimination of chiral α-aminophosphonic acidsFormation of diastereomeric metal-ion-bound clusters allows for differentiation of enantiomers based on CID fragmentation patterns. nih.gov
HRMSCharacterization of α-aminophosphonic acid derivativesProvides accurate mass measurements for elemental composition determination. nih.gov
UPLC-IM-HRMSCharacterization of chiral amino acidsDifferentiation of milk origins based on D- to L-amino acid ratios, demonstrating applicability for chiral analysis. proquest.com

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed three-dimensional structure and stereochemistry of molecules in solution. For diastereomeric compounds, such as analogues of this compound, specific NMR experiments can be used to assign the relative configuration.

The two-dimensional Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is particularly useful for this purpose. nih.gov It detects through-space correlations between protons that are in close proximity, and the intensity of the ROE signal is related to the internuclear distance. For diastereomeric phosphonates, the spatial arrangement of substituents around the chiral centers will be different, leading to a unique set of ROE correlations for each diastereomer. nih.gov By analyzing the ROE patterns, for example between the protons of the P-CH3 group and neighboring protons, the individual configuration at the phosphorus center and adjacent chiral carbons can be deduced. nih.gov

For more complex systems, such as ternary complexes involving a chiral phosphoric acid, an imine, and a Hantzsch ester, advanced NMR techniques like ¹⁵N-HSQC-NOESY can provide detailed structural information about hydrogen bonding and conformational preferences. acs.org While NOESY is also a valuable tool for determining spatial proximity, ROESY is often preferred for medium-sized molecules as it avoids the complication of zero or negative NOEs. columbia.edu

NMR Experiment Purpose Information Obtained Reference
2D ROESYDetermination of configuration in diastereomeric phosphonatesThrough-space proton-proton correlations reveal the relative stereochemistry. nih.gov
¹⁵N-HSQC-NOESYStructural analysis of ternary complexesProvides detailed information on intermolecular contacts and hydrogen bonding. acs.org
NOESY/ROESYGeneral conformational analysisDetermines spatial proximity of protons, aiding in structural elucidation. columbia.edu

X-ray Crystallography of Synthetic Intermediates and Final Compounds

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of the electron density can be generated, revealing the precise positions of all atoms in the crystal lattice. This technique is invaluable for the unambiguous assignment of the absolute and relative stereochemistry of synthetic intermediates and final products.

The crystal structure of novel α-aminophosphonates has been determined using single-crystal X-ray diffraction. researchgate.net For example, the structure of diethyl [(4-cyano-1H-pyrazol-3-ylamino)(3,5-difluorophenyl)methyl]phosphonate was solved, confirming its molecular geometry and revealing details about intermolecular interactions such as hydrogen bonds and π-π stacking in the crystal. researchgate.net Such analyses are crucial for understanding the supramolecular chemistry of these compounds.

X-ray crystallography is also used to determine the stereochemistry of key intermediates in a synthetic route, which can be critical for confirming the stereochemical outcome of a particular reaction step. beilstein-journals.org The relative stereochemistry of a pinane-fused oxazolidin-2-one, an intermediate in the synthesis of 2-amino-1,3-diols, was determined by X-ray analysis, corroborating the results from 2D NMR spectroscopy. beilstein-journals.org

Compound Type Crystallographic Data Provided Significance Reference
α-Aminophosphonate derivativeUnit cell dimensions, space group, bond lengths, bond angles, intermolecular interactions.Unambiguous determination of molecular structure and stereochemistry. researchgate.net
Pinane-fused oxazolidin-2-one (intermediate)Relative stereochemistry.Confirmation of the stereochemical outcome of a synthetic transformation. beilstein-journals.org
Hydrocarbon stapled peptide (analogue)α-helical secondary structure.Elucidation of the three-dimensional conformation. nih.gov

Biochemical Mechanisms of Enzyme Inhibition

Identification and Characterization of Target Enzymes

The identification of enzymes susceptible to inhibition by a particular compound is the first step in understanding its biochemical and physiological effects. For aminophosphonates, the primary targets are often enzymes involved in peptide and amino acid metabolism due to their structural analogy to natural amino acids.

The enzymes MurA through MurF are essential for the cytoplasmic steps of bacterial peptidoglycan biosynthesis, making them attractive targets for the development of novel antibiotics. google.comrsc.org The inhibition of these enzymes disrupts the formation of the bacterial cell wall, leading to cell lysis and death. nih.gov Phosphonic and phosphinic acid derivatives have been explored as inhibitors of these enzymes, particularly the Mur ligases (MurC, MurD, MurE, and MurF), which are responsible for the sequential addition of amino acids to the UDP-N-acetylmuramic acid (UDP-MurNAc) precursor. google.comnih.gov

While direct studies on the inhibition of Mur enzymes by [(S)-1-acetamidoethyl]phosphonic acid are not prominently documented, related phosphinate compounds have been designed as transition-state analogues for MurD and MurE. nih.govresearchgate.net For instance, a series of phosphinate inhibitors designed to mimic the substrate of the D-glutamic acid-adding enzyme (MurD) from Escherichia coli yielded compounds with moderate inhibitory activity, with some IC50 values around 100 µM. nih.gov Similarly, phosphinate derivatives have been reported as inhibitors of MurE. researchgate.netresearchgate.net

The MurF enzyme, which catalyzes the addition of the D-Ala-D-Ala dipeptide to the UDP-MurNAc-tripeptide, is another critical target. nih.govnih.gov Inhibitors of MurF have been identified, and their action leads to an accumulation of the UDP-MurNAc-tripeptide substrate and a reduction in the final pentapeptide product, confirming the disruption of the cell wall synthesis pathway. nih.govnih.gov Although specific data for this compound is unavailable, its structural features suggest it could potentially interact with one of the Mur ligases that recognize L-alanine or a similar structure.

The inhibitory potential of phosphonic acid derivatives extends beyond bacterial cell wall synthesis.

Aminopeptidases: These are ubiquitous exopeptidases that cleave amino acids from the N-terminus of proteins and peptides. nih.gov Phosphonic acid analogues of amino acids, such as phenylglycine derivatives, have been shown to be effective inhibitors of various aminopeptidases, including porcine aminopeptidase (B13392206) N (pAPN). nih.gov The inhibitory potency of these compounds often depends on the specific substitutions on their aromatic rings. nih.gov Given that this compound is an analogue of N-acetyl-alanine, it could potentially inhibit aminopeptidases that have specificity for N-terminally acetylated substrates.

Carbonic Anhydrases (CAs): These enzymes catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. While the primary class of CA inhibitors are sulfonamides, there is no significant evidence in the provided search results to suggest that simple aminophosphonic acids like this compound are a major class of carbonic anhydrase inhibitors.

Matrix Metalloproteinases (MMPs): MMPs are zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. nih.gov Inhibition of MMPs can be achieved by compounds that chelate the essential zinc ion in the active site. nih.gov Some phosphonic acids could potentially act as zinc-chelating agents. However, specific studies detailing the inhibition of MMPs by this compound are not available. The primary non-specific inhibitors often work through chelation or by causing conformational changes in the enzyme. nih.govpsu.eduresearchgate.net

Serine Proteases: This is a large family of enzymes characterized by a key serine residue in their active site. Diaryl esters of α-aminophosphonates are known to be potent, irreversible inhibitors of serine proteases. nih.gov These compounds act as transition-state analogues, forming a stable covalent bond with the active site serine. nih.gov While this compound itself is not a diaryl ester, its core structure is related to this class of inhibitors, suggesting a potential, albeit likely weaker, interaction with serine proteases. google.com

Kinetic Analysis of Enzyme Inhibition

Enzyme kinetics studies are essential to quantify the potency and elucidate the mechanism of an inhibitor. This involves determining key parameters like inhibition constants and distinguishing between different modes of inhibition.

The potency of an enzyme inhibitor is typically expressed by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The IC50 value is the concentration of inhibitor required to reduce enzyme activity by 50% under specific experimental conditions. sciencesnail.comnih.gov The Ki, on the other hand, represents the dissociation constant of the enzyme-inhibitor complex and is an intrinsic measure of binding affinity, independent of substrate concentration for competitive inhibitors. sciencesnail.comnih.gov

There is no specific Ki or IC50 data available in the searched literature for the inhibition of any enzyme by This compound . For context, the table below illustrates how such data would be presented and includes example values for related phosphonic or phosphinate inhibitors against various enzymes.

CompoundTarget EnzymeEnzyme SourceInhibition Constant TypeValueReference
This compoundMurA, MurD, MurE, MurFVarious BacteriaIC50 / KiData Not AvailableN/A
This compoundAminopeptidasesVariousIC50 / KiData Not AvailableN/A
This compoundMatrix MetalloproteinasesHumanIC50 / KiData Not AvailableN/A
This compoundSerine ProteasesVariousIC50 / KiData Not AvailableN/A
Phosphinate MurD Inhibitor (Example)MurDE. coliIC50~100 µM nih.gov
Phosphinate MurE Inhibitor (Example)MurEE. coliIC50700 µM researchgate.net
Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonic acid derivative (Hexadecyl)Purple Acid PhosphataseRed Kidney BeanKi1.1 µM nih.gov

Enzyme inhibition can be either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions and can readily dissociate, allowing the enzyme to regain activity. nih.gov Irreversible inhibitors, in contrast, typically form a stable, covalent bond with the enzyme, leading to permanent inactivation. nih.govbiorxiv.org

The mechanism of inhibition by phosphonic acid derivatives can be either reversible or irreversible, depending on the specific structure of the inhibitor and the target enzyme. For example, many phosphonic acid analogues of amino acids act as reversible competitive inhibitors of metalloenzymes like aminopeptidases. nih.gov However, diaryl esters of α-aminophosphonates are known to act as irreversible inhibitors of serine proteases by forming a stable phosphonyl-enzyme complex with the catalytic serine residue. nih.gov

Without specific experimental data for this compound, its exact mechanism of inhibition (reversible vs. irreversible) for any potential target enzyme remains undetermined.

The mechanism of inhibition is further defined by how the inhibitor interacts with the enzyme relative to its substrate.

Substrate Competition: Competitive inhibitors bind to the same active site as the substrate, directly competing for binding. nih.gov This type of inhibition can be overcome by increasing the substrate concentration. nih.gov Uncompetitive inhibitors bind only to the enzyme-substrate complex, while non-competitive inhibitors bind to a site other than the active site (an allosteric site) and can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Mixed inhibition involves binding to an allosteric site with different affinities for the free enzyme and the enzyme-substrate complex. nih.gov Given the structural similarity of aminophosphonates to amino acids, a competitive inhibition mechanism is often hypothesized for enzymes that process amino acid substrates. nih.gov

Allosteric Effects: Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.gov This can prevent substrate binding or reduce the catalytic efficiency of the enzyme. nih.gov While some complex phosphonic acid derivatives might exhibit allosteric inhibition, there is no information in the search results to suggest that a simple molecule like this compound acts as an allosteric modulator on the specified enzymes.

Molecular Basis of Enzyme-Inhibitor Interactions

The efficacy of an inhibitor is determined by its molecular interactions with the target enzyme. For phosphonate-containing compounds, these interactions are often characterized by a high degree of specificity and affinity, driven by the unique stereoelectronic properties of the phosphonate (B1237965) group.

Phosphonic acids are widely recognized as effective enzyme inhibitors because they can act as mimics of tetrahedral transition states that occur during enzymatic catalysis, particularly in reactions like peptide bond hydrolysis. researchgate.netnih.gov The phosphorus atom in a phosphonate group has a tetrahedral geometry, which resembles the high-energy intermediate state of a substrate, but the phosphonate itself is much more stable. nih.gov By binding tightly to the enzyme's active site in a conformation that mimics this transition state, the inhibitor effectively blocks the catalytic cycle. researchgate.net

Furthermore, phosphonates are considered stable isosteric analogues of phosphates, meaning they have a similar size and shape but are resistant to the enzymatic and chemical hydrolysis that phosphate (B84403) esters undergo. researchgate.net In the case of this compound, its structure suggests it may function as an analogue of a natural substrate. As an N-acetylated derivative of (S)-(1-aminoethyl)phosphonic acid (an alanine (B10760859) analogue), it could potentially compete with substrates containing an N-acetyl-alanine or a similar moiety for binding to an enzyme's active site. ebi.ac.uksigmaaldrich.com

To fully comprehend the molecular basis of inhibition, high-resolution structural data from techniques like X-ray crystallography or cryo-electron microscopy (Cryo-EM) are indispensable. nih.govnih.gov These methods provide a detailed three-dimensional view of the enzyme-inhibitor complex, revealing the precise orientation of the inhibitor within the active site and the nature of its interactions with the protein. nih.govnih.gov

While structural studies have been conducted on numerous enzyme-inhibitor complexes involving various phosphonate derivatives, specific crystallographic data for an enzyme complexed with this compound are not prominently available in published scientific literature. nih.govnih.gov Such a study would be critical to confirm its binding mode, identify whether it forms covalent or non-covalent bonds, and observe any conformational changes the enzyme undergoes upon its binding. nih.govnih.gov

The binding of an inhibitor to an enzyme's active site is mediated by a network of interactions with specific amino acid residues. For phosphonate inhibitors, the negatively charged oxygen atoms of the phosphonate group are key to forming strong interactions. nih.gov Studies on related phosphonate inhibitors have shown that these interactions commonly include:

Hydrogen Bonds: The phosphonate oxygens can act as hydrogen bond acceptors, interacting with the side chains of polar or positively charged residues such as Arginine, Lysine, Histidine, and Serine. nih.gov

Coordination with Metal Ions: If the enzyme is a metalloenzyme, the phosphonate group can coordinate with the catalytic metal ion (e.g., zinc) in the active site. nih.gov

For this compound, the acetamido group could provide additional points of interaction, potentially forming further hydrogen bonds or engaging in hydrophobic interactions, which would enhance both the affinity and specificity of its binding. nih.govdrugbank.com The precise mapping of these key residues for this specific compound would require experimental approaches like site-directed mutagenesis in conjunction with structural and kinetic analyses.

Structural Feature of InhibitorPotential Interacting Enzyme Residue/ComponentType of InteractionReference
Phosphonate Group (P=O, P-OH)Arginine, Lysine, Histidine, SerineHydrogen Bonding nih.gov
Phosphonate GroupActive Site Metal Ion (e.g., Zn²⁺)Ionic/Coordinate Bond nih.gov
Acetamido Group (C=O, N-H)Polar Amino Acids (e.g., Asparagine, Glutamine)Hydrogen Bonding nih.govdrugbank.com
Ethyl GroupHydrophobic Amino Acids (e.g., Leucine, Isoleucine)Hydrophobic Interaction nih.govdrugbank.com

Impact on Metabolic Pathways (at a biochemical level)

By inhibiting a specific enzyme, this compound can have significant downstream effects on an entire metabolic pathway. The nature of these effects depends entirely on the role of the targeted enzyme.

A primary target for many antibacterial agents is the biosynthesis of the bacterial cell wall, a structure essential for bacterial viability. nih.gov The core component of the cell wall is peptidoglycan, a polymer consisting of glycan strands cross-linked by short peptides. nih.gov The synthesis of peptidoglycan is a multi-step process involving several key enzymes, many of which are located in the cytoplasm, such as the Mur enzymes (MurA-MurF). nih.gov

This pathway is a plausible target for this compound for several reasons:

Involvement of N-acetylated molecules: The pathway begins with UDP-N-acetylglucosamine (UNAG). genome.jpwikipedia.org

Involvement of Alanine: The peptide side chain of peptidoglycan is synthesized by adding amino acids, including L-alanine and D-alanine. nih.gov

Given that this compound is an N-acetylated analogue of an alanine phosphonic acid, it is hypothesized to be an inhibitor of an enzyme in this pathway. ebi.ac.uksigmaaldrich.com For instance, it could interfere with the enzymes that synthesize or utilize the peptide stem of the peptidoglycan precursor. A well-known phosphonic acid antibiotic, fosfomycin (B1673569), inhibits MurA, the enzyme that catalyzes the first committed step of this pathway by acting as an analogue of the substrate phosphoenolpyruvate (B93156) (PEP). nih.govnih.gov Inhibition at any stage of this pathway compromises the integrity of the cell wall.

In a research setting, the inhibition of a specific enzyme within a metabolic pathway like peptidoglycan synthesis would lead to predictable biochemical consequences. If this compound were to inhibit an enzyme in this pathway, one would expect to observe:

Accumulation of Precursors: The substrate of the inhibited enzyme would accumulate within the bacterial cell, which can be detected and quantified using techniques like chromatography and mass spectrometry.

Depletion of Downstream Products: The subsequent products in the pathway would be depleted, leading to a halt in the synthesis of complete peptidoglycan monomer units.

Cell Lysis: Without the ability to synthesize or repair their cell walls, growing bacteria would be unable to withstand their internal osmotic pressure, resulting in cell lysis and death. nih.gov

These consequences form the basis of assays used to screen for and characterize inhibitors of bacterial cell wall biosynthesis. The specific biochemical footprint left by the inhibitor helps to pinpoint its precise target within the metabolic network.

Rational Design and Development of Analogues for Chemical Biology

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For [(S)-1-acetamidoethyl]phosphonic acid, these studies focus on systematic modifications of its core structure to probe the molecular interactions governing its inhibitory potency and selectivity.

Systematic modifications of the this compound scaffold have provided valuable insights into the key features required for potent inhibition of its target enzymes, such as alanine (B10760859) racemase. These modifications typically involve alterations to the phosphonate (B1237965) group, the acetyl moiety, and the ethyl side chain.

The phosphonate group is a critical component for the inhibitory activity of this class of compounds. It is believed to mimic the tetrahedral intermediate of the enzymatic reaction catalyzed by alanine racemase. Studies on related phosphonate antibiotics have shown that both the phosphonate monomethyl ester and the vinyl phosphonate moiety can be important for bactericidal activity. For instance, derivatives of the phosphonate antibiotic dehydrophos were synthesized and tested for antimicrobial activity, revealing the significance of these chemical features.

Modifications of the side chain and the acetyl group also play a crucial role in determining the inhibitory potency. For example, the synthesis and evaluation of (β-chloro-, (β,β-dichloro-, and (β,β,β-trichloro-α-aminoethyl)phosphonic acids have demonstrated that substitutions on the ethyl group can significantly impact the inhibitory properties against alanine racemases. The monochloro and dichloro derivatives of Ala-P showed strong inhibition of the racemases from Pseudomonas aeruginosa and Streptococcus faecalis. However, these modifications did not result in suicide substrate behavior, indicating a change in the mechanism of inhibition.

Furthermore, the incorporation of the phosphonate analogue into a dipeptide structure can influence its transport into bacterial cells and its spectrum of activity. Aminomethylphosphonopeptide analogs have been shown to inhibit enzymes that utilize both D- and L-amino acids as substrates, suggesting a broader inhibitory profile compared to alafosfalin-based analogs.

The following interactive table summarizes the effects of systematic modifications on the inhibitory potency of this compound analogues.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophore) required for a molecule to exert a specific biological effect. For inhibitors of enzymes like alanine racemase, a pharmacophore model typically includes features such as hydrogen bond donors and acceptors, charged groups, and hydrophobic regions.

The development of pharmacophore models for alanine racemase inhibitors often starts with the structure of known inhibitors like this compound (also known as alanine phosphonate). These inhibitors are structural analogs of alanine and interact with the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor in the enzyme's active site. The key features of the pharmacophore for alanine racemase inhibition include a primary amine, which forms an imine linkage with PLP, and a phosphonate group that interacts with active site residues.

Structure-guided drug design and computational docking of small molecules to the active site of alanine racemase have been employed to identify novel inhibitors. These studies have revealed that the active site is relatively small, which has made the design of larger, more drug-like inhibitors challenging. Therefore, pharmacophore models that consider the specific constraints of the active site are crucial for the successful design of new inhibitors.

Computational and In Silico Approaches to Inhibitor Design

Computational and in silico methods play an increasingly important role in the design and optimization of enzyme inhibitors. These approaches, which include molecular docking, molecular dynamics simulations, and scaffold morphing, can be used to predict the binding affinity of a ligand to its target, to understand the dynamics of the protein-ligand complex, and to generate novel inhibitor scaffolds.

For alanine racemase, computational studies have been used to investigate the binding of inhibitors to the active site and to identify potential allosteric binding sites. Molecular docking studies have been employed to screen libraries of small molecules for their ability to bind to the active site of the enzyme. These studies have been guided by the known structure of the enzyme and its complex with inhibitors like alanine phosphonate.

Molecular dynamics simulations can provide insights into the stability of the protein-ligand complex and the conformational changes that occur upon ligand binding. This information can be used to refine the design of inhibitors with improved binding affinity and selectivity.

Scaffold morphing is a technique used to generate new molecular scaffolds by making bioisosteric replacements of functional groups in a known inhibitor. This approach can be used to explore new chemical space and to identify novel inhibitors with improved properties.

Molecular Docking and Virtual Screening for Novel Scaffolds

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used for virtual screening, where large libraries of compounds are computationally evaluated for their potential to bind to a specific protein target.

In the context of this compound, molecular docking studies would logically begin with the known structure of its parent compound, (R)-1-Aminoethylphosphonic acid (the L-alanine analogue, L-Ala-P), in complex with its target, alanine racemase. nih.gov The crystal structure of the Geobacillus stearothermophilus alanine racemase in complex with L-Ala-P reveals critical interactions within the enzyme's active site. nih.gov The inhibitor forms an external aldimine with the pyridoxal 5'-phosphate (PLP) cofactor, and the phosphonate group is stabilized by hydrogen bonds with key active site residues. nih.gov

A hypothetical docking study of this compound into the alanine racemase active site would build upon this knowledge. The primary goal would be to assess how the N-acetyl group affects the binding mode and affinity compared to the parent amino-phosphonate. Docking simulations would place the phosphonate group to interact with the same key residues that bind the parent compound, while evaluating the steric and electronic impact of the acetyl moiety.

Table 1: Key Interactions in the Alanine Racemase Active Site for Ala-P and Postulated for its N-Acetyl Analogue

Interacting Residue/Cofactor Interaction Type with (1-aminoethyl)phosphonic acid (Ala-P) Postulated Interaction with this compound
Pyridoxal 5'-Phosphate (PLP) Covalent bond (external aldimine) Potential for similar covalent bond formation, possibly hindered by the acetyl group.
Active Site Residues Hydrogen bonding with the phosphonate group. nih.gov Strong hydrogen bonding with the phosphonate group.
Active Site Water Molecules Hydrogen bonding network. nih.gov Altered water network due to the presence of the acetyl group.

This table is based on published data for the parent compound (1-aminoethyl)phosphonic acid nih.gov and extrapolates potential interactions for the N-acetylated analogue.

Virtual screening could then be employed, using the this compound scaffold as a starting point. A library of derivatives with modifications to the acetyl group or the ethyl side chain could be screened in silico to identify novel compounds with potentially higher binding affinities or improved properties. The scoring functions used in docking programs would rank the compounds based on their predicted binding energy, guiding the synthesis of the most promising candidates. researchgate.netbiointerfaceresearch.com

Molecular Dynamics Simulations of Compound-Enzyme Complexes

For the this compound-alanine racemase complex, MD simulations would be a crucial next step after docking. A simulation would typically be run for nanoseconds to microseconds to observe the behavior of the inhibitor in the active site. researchgate.net Key analyses from such a simulation would include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose throughout the simulation. A stable complex would show minimal deviation from the initial docked structure. researchgate.net

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds between the phosphonate group and the enzyme's active site residues. acs.org

Conformational Flexibility: To understand how the N-acetyl group influences the flexibility of the inhibitor and the surrounding protein loops. This is particularly relevant as loop mobility can be critical for inhibitor efficacy. nih.gov

Binding Free Energy Calculations: Using methods like MM/PBSA or MM/GBSA, the MD trajectory can be used to calculate a more accurate estimate of the binding free energy than docking scores alone.

Table 2: Typical Parameters for an MD Simulation of an Enzyme-Inhibitor Complex

Parameter Typical Value/Method Purpose
Force Field AMBER, CHARMM, GROMOS Describes the potential energy of the system's particles.
Water Model TIP3P, SPC/E Explicitly represents the solvent environment.
System Size ~50,000 - 100,000 atoms Includes the protein, inhibitor, water, and counter-ions.
Simulation Time 100 - 1000 nanoseconds To allow for sufficient sampling of molecular motions.

This table represents a general protocol for MD simulations and would be adapted for the specific this compound-enzyme system.

These simulations would clarify whether the N-acetyl group contributes positively to binding by forming new favorable interactions or negatively through steric hindrance or by disrupting the optimal binding pattern of the parent compound.

Quantum Chemical Calculations for Mechanism Elucidation

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), provide the most detailed level of theory for studying chemical reactions and electronic structures. These methods are invaluable for elucidating the reaction mechanisms of enzyme inhibitors, especially those that form covalent bonds with their targets.

For this compound and its interaction with alanine racemase, QC calculations would be essential to understand the formation of the aldimine with the PLP cofactor. nih.gov Studies on the parent compound, Ala-P, have used solid-state NMR to confirm the presence of this covalent linkage. nih.gov QC calculations can complement such experimental data by:

Modeling the Reaction Pathway: Calculating the transition state structures and energy barriers for the formation of the aldimine between the inhibitor and the PLP cofactor. This would reveal the energetic feasibility of the inhibition mechanism.

Predicting Spectroscopic Properties: Calculating NMR chemical shifts for the atoms involved in the covalent bond (e.g., the nitrogen of the original amino group and the carbon of the PLP). Comparing these calculated shifts with experimental NMR data provides strong validation for the proposed structure of the inhibited complex.

Analyzing Electronic Effects: Quantifying how the N-acetyl group alters the electronic properties of the molecule. For example, by calculating partial atomic charges, one can determine if the acetyl group makes the nitrogen atom more or less nucleophilic, which would directly impact the rate of aldimine formation.

A common approach is to use a "cluster model," where only the inhibitor and the key amino acid residues and cofactor in the immediate vicinity of the active site are included in the QC calculation. This makes the computationally expensive calculations more tractable while still capturing the essential chemical environment of the reaction.

Spectroscopic and Biophysical Characterization of Molecular Interactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile and powerful technique for studying protein-ligand interactions in solution, offering atomic-level insights. duke.edu It can be used to confirm binding, identify the specific parts of a ligand and a protein that are in close contact, and determine binding affinities. nih.gov NMR methods can be broadly categorized as either ligand-observed or protein-observed.

Ligand-observed NMR methods are particularly useful when working with large proteins or when protein labeling is not feasible. These experiments focus on the NMR signals of the small molecule ligand. ed.gov

Saturation Transfer Difference (STD) NMR: This technique is highly effective for identifying ligands that bind to a target protein and for mapping the ligand's binding epitope. researchgate.netnih.gov In an STD-NMR experiment, a selective radiofrequency pulse saturates a region of the protein's NMR spectrum. This saturation is transferred to any bound ligands via spin diffusion. nih.govnih.gov When the ligand dissociates, it carries this "memory" of saturation, leading to a decrease in the intensity of its NMR signals. By subtracting a spectrum with protein saturation from one without, a "difference" spectrum is obtained, which shows signals only from the protons of the binding ligand. ed.govnih.gov The relative intensity of the signals in the STD spectrum reveals which parts of the ligand are in closest proximity to the protein surface. researchgate.net For [(S)-1-acetamidoethyl]phosphonic acid, this could distinguish the relative involvement of the acetyl, methyl, and phosphonate (B1237965) groups in the binding event.

Diffusion-Ordered Spectroscopy (DOSY): The DOSY experiment separates the NMR signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. rsc.orgrsc.org When a small ligand like this compound binds to a much larger protein, its effective size increases, and consequently, its diffusion rate decreases significantly. researchgate.net By measuring the diffusion coefficient of the ligand in the presence and absence of the protein, one can confirm binding and estimate the fraction of bound ligand. This method is a powerful, non-destructive tool for analyzing the formation of complexes in solution. rsc.orgresearchgate.net

Protein-observed NMR methods monitor changes in the protein's spectrum upon the addition of a ligand. These experiments typically require the protein to be isotopically labeled (e.g., with ¹⁵N and/or ¹³C).

Heteronuclear Single Quantum Coherence (HSQC) Chemical Shift Perturbations (CSP): The ¹H-¹⁵N HSQC spectrum serves as a fingerprint of a protein, displaying a peak for each backbone amide proton (and some sidechains). duke.edu When a ligand binds, the chemical environment of amino acid residues at or near the binding site is altered, causing their corresponding peaks in the HSQC spectrum to shift. nih.govbcm.edu This phenomenon is known as a chemical shift perturbation (CSP). nih.gov By titrating this compound into a solution of its ¹⁵N-labeled target protein and monitoring the changes in the HSQC spectrum, one can map the binding site on the protein's surface. bcm.eduresearchgate.net The magnitude of the shifts can also be used to quantify the binding affinity (dissociation constant, Kₔ), particularly for interactions in the fast exchange regime (typically Kₔ > 3 µM). nih.gov

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) for Binding Thermodynamics

While NMR provides structural details of an interaction, techniques like ITC and SPR are the gold standard for measuring the thermodynamics and kinetics of binding.

Isothermal Titration Calorimetry (ITC): ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. wikipedia.orgnih.gov In a typical experiment, a solution of the ligand, this compound, is titrated into a sample cell containing the target protein. psu.edu Each injection produces a heat pulse that is proportional to the amount of binding that occurred. As the protein becomes saturated, the heat signals diminish. psu.edu A single ITC experiment can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), dissociation constant (Kₔ), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. wikipedia.orgmdpi.com This information is crucial for understanding the forces driving the interaction (e.g., hydrogen bonds, hydrophobic effects).

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors binding events in real-time. nih.gov In an SPR experiment, the protein is typically immobilized on a sensor chip. A solution containing the ligand is then flowed over the surface. Binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov This allows for the real-time measurement of both the association (on-rate) and dissociation (off-rate) of the complex. From these kinetic rates, the dissociation constant (Kₔ) can be precisely calculated. The technique is highly sensitive and can be used for screening potential binding partners and for detailed kinetic characterization. nih.govnih.gov

Hypothetical Data Table for ITC Analysis of this compound Binding

This table is illustrative and does not represent actual experimental data.

ParameterValueUnit
Stoichiometry (n)1.05-
Dissociation Constant (Kₔ)50µM
Enthalpy Change (ΔH)-15.2kcal/mol
Entropy Change (ΔS)-10.5cal/mol·K

Advanced Mass Spectrometry for Protein Adduct Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. In the context of protein-ligand interactions, advanced MS techniques can be used to identify if a ligand forms a covalent adduct with its target protein. nih.gov Electrospray ionization (ESI) is a soft ionization method that allows large biomolecules like proteins to be transferred into the gas phase without fragmentation. nih.gov If this compound were to form a covalent bond with its target, the mass of the resulting protein-ligand adduct would be higher than that of the native protein. High-resolution mass spectrometry could precisely measure this mass shift, confirming the formation of the adduct. Further analysis using tandem mass spectrometry (MS/MS) would involve fragmenting the adducted protein and analyzing the resulting peptides to identify the specific amino acid residue(s) to which the ligand has attached. nih.gov

Circular Dichroism and Other Spectroscopic Methods for Conformational Studies

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the secondary structure of proteins (e.g., α-helices, β-sheets). nih.govutexas.edu It is an excellent tool for investigating whether the binding of a ligand induces conformational changes in the protein. nih.gov By acquiring CD spectra of the protein in the absence and presence of this compound, one could determine if the interaction alters the protein's secondary structure content. For example, a significant change in the CD signal could indicate that the protein undergoes a structural rearrangement upon binding the ligand. Thermal denaturation studies monitored by CD can also reveal if ligand binding increases the protein's thermal stability. nih.gov

Biosynthetic Pathways and Natural Product Research

Occurrence in Natural Systems (e.g., Streptomyces regensis)

While the specific compound [(S)-1-acetamidoethyl]phosphonic acid has not been explicitly reported as a natural product in the available research, closely related phosphonate (B1237965) metabolites have been isolated from microorganisms. For instance, a screening of various microorganisms for the presence of the pepM gene, a key indicator of phosphonate biosynthesis, identified Streptomyces regensis as a producer of novel phosphonic acids. nih.gov

Subsequent analysis of the spent medium from S. regensis cultures led to the isolation and characterization of three previously unknown phosphonate metabolites. These were identified as (2-acetamidoethyl)phosphonic acid, (2-acetamido-1-hydroxyethyl)phosphonic acid, and the novel cyanohydrin-containing (cyano(hydroxy)methyl)phosphonic acid. The structures of these compounds were confirmed through comparison with chemically synthesized standards. This discovery highlights the role of genome mining in identifying bacteria with the potential to produce new natural products. nih.gov

Isolated Phosphonate Metabolites from Streptomyces regensis
(2-acetamidoethyl)phosphonic acid
(2-acetamido-1-hydroxyethyl)phosphonic acid
(cyano(hydroxy)methyl)phosphonic acid

Enzymatic Steps in Phosphonic Acid Biosynthesis Relevant to the Compound

The biosynthesis of this compound, while not yet fully elucidated from a specific organism, can be hypothesized based on well-characterized enzymatic reactions from other phosphonate and phosphinate biosynthetic pathways. nih.gov The pathway would involve three key transformations: the formation of the C-P bond, the introduction of the amino group at the C1 position, and the final N-acetylation.

C-P Bond Formation: The initial and near-universal step in most phosphonate biosyntheses is the intramolecular rearrangement of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (PnPy). This reaction is catalyzed by the enzyme phosphoenolpyruvate phosphonomutase (PepM). nih.govillinois.edu The equilibrium of this reaction strongly favors PEP, necessitating a subsequent, highly exergonic step to drive the pathway forward. nih.gov

Intermediate Processing: Following the formation of PnPy, a series of modifications would be required to produce the (S)-(1-aminoethyl)phosphonic acid backbone. This process is analogous to the biosynthesis of other phosphonates like fosfomycin (B1673569) and phosphinothricin (B1261767), which involve significant skeletal rearrangements after the initial PepM-catalyzed step. nih.gov This would likely involve enzymes such as a decarboxylase to remove the pyruvate (B1213749) carboxyl group and a transaminase to install the amino group onto the ethylphosphonate core.

N-Acetylation: The final step is the acetylation of the amino group of (S)-(1-aminoethyl)phosphonic acid. This is a common biochemical transformation. In the biosynthesis of the phosphinothricin tripeptide, for example, a dedicated phosphinothricin acetyltransferase (encoded by genes like bar or pat) catalyzes the N-acetylation of the phosphinothricin precursor using acetyl-CoA. nih.gov Similarly, arylamine N-acetyltransferases (NATs) have been identified in Streptomyces species that catalyze the transfer of an acetyl group from acetyl-CoA to various amine-containing compounds. nih.gov

Table of Potential Biosynthetic Enzymes:

Enzyme Class Proposed Reaction Cofactors/Substrates Relevant Examples
Phosphoenolpyruvate phosphonomutase (PepM) Phosphoenolpyruvate → Phosphonopyruvate Mg²⁺ Universal in phosphonate biosynthesis nih.govillinois.edu
Decarboxylase PnPy → Intermediate Thiamine pyrophosphate (TPP) Phosphonopyruvate decarboxylase in AEP biosynthesis nih.gov
Transaminase Keto-phosphonate → Aminophosphonate Pyridoxal (B1214274) phosphate (B84403) (PLP) AEP transaminase nih.gov

Exploration of Gene Clusters for Novel Phosphonates

The exploration for new phosphonate natural products has been significantly advanced by genome mining, a strategy that focuses on identifying the biosynthetic gene clusters (BGCs) responsible for their production. nih.gov This approach is particularly effective for phosphonates because the biosynthetic genes are almost always found clustered together on the chromosome, typically alongside the indispensable pepM gene. illinois.edunih.gov

The presence of a pepM gene serves as a reliable genetic marker, allowing researchers to screen vast genomic libraries and prioritize organisms likely to produce phosphonates. nih.gov Once a pepM-containing BGC is identified, analysis of the surrounding genes can provide insights into the structure of the final metabolic product. A typical phosphonate BGC contains a suite of genes encoding regulatory proteins, transporters, resistance enzymes, and the core biosynthetic enzymes that modify the initial phosphonopyruvate intermediate. nih.gov

This genome-led approach has revealed that Streptomyces and other actinomycetes are prolific sources of phosphonate BGCs, many of which are predicted to synthesize compounds that have not yet been observed under standard laboratory conditions. nih.gov For example, the genome of Streptomyces sp. I6, isolated from mangrove sediment, was found to contain a hybrid phosphonate-nonribosomal peptide BGC, indicating its potential to create complex phosphonopeptides. nih.gov This highlights the immense, largely untapped biosynthetic potential for discovering novel phosphonates within microbial genomes.

Chemical Synthesis of Biosynthetic Intermediates and Hypothetical Precursors

The structural confirmation of novel natural products and the study of their biosynthetic pathways often rely on the availability of authentic standards, which are accessed through chemical synthesis. nih.gov Several methods exist for the laboratory synthesis of key phosphonate biosynthetic intermediates and precursors, such as phosphonopyruvate (PnPy) and the core scaffold (S)-(1-aminoethyl)phosphonic acid. nih.govnih.gov

Phosphonopyruvate, the initial product of the PepM enzyme, can be synthesized in the lab, although its stability in aqueous solution requires careful handling. psu.edu One established route to a related precursor, 3-phosphonoalanine, involves the Strecker synthesis starting from phosphonoacetaldehyde. The resulting phosphonoalanine can then be converted to phosphonopyruvate via transamination. nih.gov

The synthesis of α-aminophosphonic acids, including the racemic 1-aminoethylphosphonic acid and its enantiomerically pure forms, has been well-documented. acs.orgacs.org These syntheses often employ classic organic reactions. For instance, the Michaelis-Arbuzov reaction is a fundamental method for creating the C-P bond, which can then be followed by further functional group manipulations to install the amino group. researchgate.net The resulting dialkyl phosphonate esters are typically converted to the final phosphonic acid via methods like acidic hydrolysis with concentrated HCl or, more mildly, through the McKenna procedure, which uses bromotrimethylsilane (B50905) followed by methanolysis. nih.gov These synthetic routes are crucial for generating the precursors and intermediates needed to probe biosynthetic pathways and confirm the identity of newly discovered natural products.

Emerging Research Avenues and Future Directions

Exploration of New Biological Targets and Pathways

Phosphonates are known to be effective mimics of phosphate (B84403) esters and carboxylate reaction intermediates, allowing them to inhibit enzymes that utilize these moieties as substrates. nih.gov This mimicry is a cornerstone of their biological activity. The phosphonic acid group can serve as a non-hydrolyzable analogue of a phosphate group, lending it increased metabolic stability. nih.gov

Future research could focus on identifying specific enzymes for which [(S)-1-acetamidoethyl]phosphonic acid could act as an inhibitor. Given its structure—an N-acetylated amino acid analogue—plausible targets could include proteases, peptidases, or other enzymes involved in amino acid metabolism. A key research area involves exploring phosphonic acids as inhibitors for enzymes like tyrosyl-DNA phosphodiesterase 1 (TDP1), which are crucial in DNA repair pathways. nih.gov The investigation into how the specific stereochemistry and side chain of this compound might confer selectivity for novel enzyme targets remains a significant and unexplored field.

Table 1: Potential Biological Target Classes for this compound

Target ClassRationale for InvestigationKey Research Objective
Metalloenzymes The phosphonate (B1237965) group can chelate metal ions in the active site.To determine the binding affinity and inhibitory potential against enzymes dependent on divalent cations.
Kinases As phosphate mimics, phosphonates can potentially interfere with phosphorylation pathways. nih.govTo assess the compound's ability to act as a competitive or allosteric inhibitor of specific kinases.
Proteases The structure resembles an acetylated amino acid, a potential recognition motif for certain proteases.To screen for inhibitory activity against various classes of proteases.
DNA Repair Enzymes Phosphonic acids have been designed to target enzymes like TDP1 that interact with the DNA phosphate backbone. nih.govTo evaluate the potential to interfere with DNA repair mechanisms, possibly potentiating other agents.

Strategies for Enhancing Cellular Uptake in Research Systems

A primary obstacle in the study and application of phosphonates is their poor cell membrane permeability. nih.govfrontiersin.org The phosphonic acid group is typically doubly ionized at physiological pH, creating a high negative charge that hinders passive diffusion across the lipid bilayer of cell membranes. nih.govresearchgate.net Overcoming this challenge is crucial for investigating the intracellular effects of this compound in cell-based research models.

Research into enhancing cellular uptake generally follows several established routes. Cellular uptake is an energy-dependent process that can occur through various endocytic pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. dovepress.com Studies have shown that for some nanoparticles, a surface charge can facilitate better uptake compared to uncharged counterparts. nih.gov Another advanced strategy involves targeting specific cell-surface proteins; for instance, the epidermal growth factor receptor (EGFR) has been shown to mediate the productive cellular uptake of phosphorothioate-modified oligonucleotides. researchgate.net Furthermore, nanoformulations, such as incorporating molecules into cationic liposomes, have been demonstrated to significantly increase the cellular internalization of complex molecules. nih.gov

Table 2: Research Strategies to Enhance Cellular Permeability

StrategyMechanism of ActionApplicability to this compound
Liposomal Encapsulation Encapsulates the charged molecule within a lipid vesicle, facilitating fusion with the cell membrane.A standard method that could be readily applied to deliver the compound into cells during in vitro experiments.
Cationic Nano-carriers Forms an ion pair with the anionic phosphonate, neutralizing the charge and promoting uptake. nih.govCould be explored by co-formulating the compound with cationic lipids or polymers.
Targeted Delivery Systems Conjugates the phosphonate to a ligand that binds to a specific cell-surface receptor, hijacking receptor-mediated endocytosis. researchgate.netA more complex but potentially highly specific approach, requiring identification of a suitable receptor and linker chemistry.
Cell-Penetrating Peptides (CPPs) Covalently attaches the phosphonate to a short peptide sequence known to actively traverse cell membranes.A versatile research tool for delivering various cargo molecules, including small charged compounds, into cells.

Development of Prodrugs for Research Applications

The development of prodrugs is one of the most successful and widely explored strategies to overcome the bioavailability challenges of phosphonates. nih.govresearchgate.nettandfonline.com A prodrug is a modified, often inactive, version of a compound that is designed to be converted into the active form within the body or target cell. researchgate.netnih.gov For phosphonates, the primary goal of a prodrug strategy is to mask the anionic phosphonic acid group with lipophilic, cleavable moieties. researchgate.net This modification neutralizes the charge, enhances membrane permeability, and allows the compound to enter cells, where intracellular enzymes then cleave the masking groups to release the active phosphonic acid. nih.gov

Numerous prodrug strategies have been developed for the phosphonate class, any of which could be hypothetically adapted for this compound to facilitate its use in research. These approaches often create an ester or amide linkage that is susceptible to cleavage by cellular esterases or other enzymes. nih.gov A common challenge is that introducing these masking groups often creates a new chiral center at the phosphorus atom, potentially resulting in diastereomeric mixtures that may have different biological activities. nih.gov

Table 3: Prodrug Strategies Applicable to Phosphonic Acids

Prodrug TypeDescriptionCleavage MechanismReference
Acyloxyalkyl Esters Masks the phosphonate with groups like pivaloyloxymethyl (POM). These are among the most common and successful prodrugs.Cleaved by cellular esterases to release the active phosphonic acid. nih.gov frontiersin.org, nih.gov
S-Acylthioethyl (SATE) Esters Employs a thioester linkage that can be cleaved intracellularly. These have shown good stability in human serum.Enzymatic cleavage releases the active drug. nih.gov
Amino Acid Prodrugs (ProTides) The phosphonate is esterified with an amino acid, often via a phosphoramidate (B1195095) linkage.Cleaved by cellular enzymes like cathepsin A or HINT1 to release the parent drug. frontiersin.org frontiersin.org, researchgate.net
CycloSal Prodrugs A strategy where the phosphonate is masked using a salicyl alcohol derivative, forming a cyclic structure.Relies on chemical hydrolysis rather than enzymatic cleavage, with the rate tunable by modifying the salicyl ring. nih.gov nih.gov
Mixed Aryl Acyloxyalkyl Esters A newer strategy combining aryl and acyloxyalkyl esters, showing a good balance of cellular potency and plasma stability.Enzymatic cleavage. researchgate.net

Integration with Systems Biology and Omics Approaches for Broader Biological Understanding

To gain a comprehensive understanding of the biological effects of this compound, future research could integrate systems biology and multi-omics approaches. Rather than focusing on a single target, these methods allow for a global view of the cellular response to a chemical compound.

Genomics and Transcriptomics: Genome mining has been successfully used to identify novel phosphonate natural products and their biosynthetic gene clusters in microorganisms. nih.gov For this compound, transcriptomics (e.g., RNA-seq) could be employed in research settings to analyze how treatment alters the gene expression profile of cells. This can help identify affected pathways and potential mechanisms of action or off-target effects without prior bias.

Proteomics: Proteomics techniques can identify the proteins that directly bind to this compound or whose expression levels change upon treatment. This is a powerful, unbiased method for novel target identification and for understanding the downstream consequences of inhibiting a particular pathway.

Metabolomics: As a mimic of metabolic intermediates, this compound could potentially alter cellular metabolism. Metabolomics would allow researchers to quantify changes in a wide range of small-molecule metabolites following treatment, providing a detailed fingerprint of the compound's metabolic impact.

Mathematical Modeling: Systems biology also involves the creation of mathematical models to describe and predict the behavior of biological systems. For example, models have been developed to quantify the cellular uptake and subsequent metabolic impact of phosphonate drugs like zoledronic acid. researchgate.net A similar approach could be used to model the pharmacodynamics of this compound in various research systems, helping to optimize experimental conditions and interpret complex datasets.

By combining these advanced approaches, future research can move beyond a single-target perspective and build a holistic understanding of the biological role and potential of this compound.

Q & A

Q. What are the established synthetic routes for [(S)-1-acetamidoethyl]phosphonic acid, and how do reaction conditions influence stereoselectivity?

this compound can be synthesized via modified Mannich reactions involving phosphorous acid, formaldehyde, and chiral amines. Stereoselectivity is achieved by optimizing pH, temperature, and solvent polarity to favor the (S)-enantiomer. For example, lower temperatures (0–5°C) and polar aprotic solvents (e.g., DMF) enhance enantiomeric excess (ee) by stabilizing transition states . Post-synthesis purification via ion-exchange chromatography or recrystallization further refines stereochemical purity.

Q. What analytical techniques are recommended for quantifying this compound in biological or environmental matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity (detection limits <0.01 mg/kg) and specificity. Sample preparation involves solid-phase extraction (SPE) with C18 cartridges to remove matrix interferences. For plant tissues, acid hydrolysis (0.1 M HCl, 60°C) releases bound phosphonic acid residues before analysis . Calibration curves using deuterated internal standards (e.g., D₆-[(S)-1-acetamidoethyl]phosphonic acid) improve accuracy .

Q. How does this compound function as a bioisostere in medicinal chemistry?

The phosphonic acid group mimics phosphate moieties in biomolecules, enabling competitive inhibition of enzymes like alkaline phosphatases. Its stability against hydrolysis (vs. phosphates) makes it suitable for prodrug designs. For instance, replacing the phosphate in antiviral nucleosides with this moiety enhances metabolic stability while retaining target affinity .

Advanced Research Questions

Q. How can conflicting residue data for this compound in organic crops be resolved methodologically?

Discrepancies arise from variable reporting limits (RLs: 0.01–0.2 mg/kg) across labs and confusion between endogenous phosphonic acid and Fosetyl-Al degradation products. Harmonization requires:

  • Standardized RLs : Adopting a unified RL (e.g., 0.01 mg/kg) to avoid false negatives/positives .
  • Isotope tracing : Using ³²P-labeled phosphonic acid to distinguish natural vs. synthetic sources .
  • Multi-residue confirmation : Pair LC-MS/MS with nuclear magnetic resonance (NMR) to validate structural identity .

Q. What mechanistic role does the phosphonic acid group play in asymmetric catalysis, and how does it differ from carboxylic acid analogs?

In bifunctional organocatalysts, the phosphonic acid’s Brønsted acidity (pKa ~1–3) activates substrates via hydrogen bonding, while its tetrahedral geometry stabilizes transition states. For example, in Michael additions, the (S)-configured phosphonic acid in peptide catalysts orients nitroalkenes via a rigid hydrogen-bond network, yielding enantiomeric excesses >90% ee. Carboxylic acids (pKa ~4–5) lack sufficient acidity for similar activation under mild conditions .

Q. Why does this compound persist in perennial crops post-conversion to organic farming, and how can this be mitigated?

Persistence (>7 years in roots) is due to strong chelation with soil cations (e.g., Ca²⁺, Fe³⁺) and slow microbial degradation. Mitigation strategies include:

  • Soil amendments : Adding humic acids to compete for binding sites and enhance bioavailability for microbial breakdown .
  • Phytoremediation : Using hyperaccumulator plants (e.g., Brassica juncea) to extract residues .
  • Enzymatic degradation : Phosphonatases from Pseudomonas spp. hydrolyze C–P bonds under aerobic conditions .

Q. How do phase-separated morphologies in phosphonated polymers impact proton conductivity in fuel cell membranes?

In sulfonic-phosphonic acid copolymers, phosphonic acid domains aggregate into hydrophilic clusters (~2–5 nm diameter) that facilitate proton hopping via the Grotthuss mechanism. Molecular dynamics simulations show that increasing phosphonic acid content (e.g., 30 mol%) enhances conductivity (up to 0.1 S/cm at 80°C) but reduces mechanical stability due to swelling. Crosslinking with divinylbenzene balances these properties .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity for this compound in plant defense priming?

Discrepancies arise from differences in:

  • Application timing : Pre-treatment (24–48 h before pathogen exposure) vs. co-application alters jasmonic acid signaling pathways .
  • Concentration thresholds : Bioactivity peaks at 10 µM but declines above 50 µM due to feedback inhibition .
  • Species specificity : Arabidopsis shows stronger priming than Solanum lycopersicum due to variations in receptor affinity .

Methodological Recommendations

  • Stereochemical analysis : Use chiral HPLC with crown ether-based columns (e.g., Chiralpak® ZWIX) to resolve enantiomers .
  • Environmental sampling : Collect root and soil samples separately to avoid cross-contamination during residue analysis .
  • Computational modeling : Employ density functional theory (DFT) to predict transition states in catalytic applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.